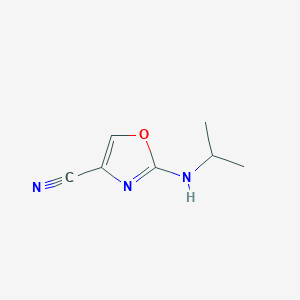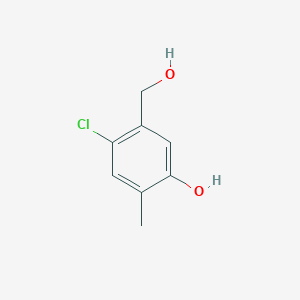
6-Chloro-5-cyanopicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-cyanopicolinamide is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-cyanopicolinamide typically involves the chlorination of 5-cyanopicolinamide. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 6th position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 6-Chloro-5-cyanopicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted picolinamides.
Reduction: Formation of 6-chloro-5-aminopicolinamide.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
科学的研究の応用
6-Chloro-5-cyanopicolinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 6-Chloro-5-cyanopicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
- 6-Chloro-5-(cyclopropylmethoxy)picolinaldehyde
- 6-Chloro-5-methoxypicolinamide
Comparison: 6-Chloro-5-cyanopicolinamide is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC名 |
6-chloro-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClN3O/c8-6-4(3-9)1-2-5(11-6)7(10)12/h1-2H,(H2,10,12) |
InChIキー |
UYVDMESSEHERMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C#N)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


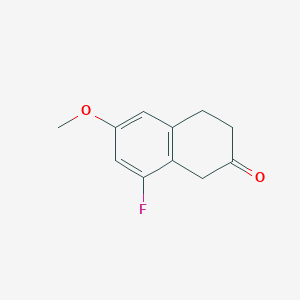

![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)

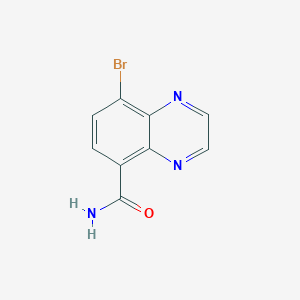
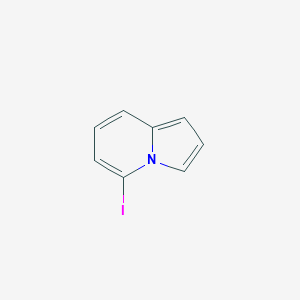
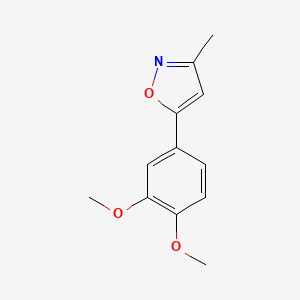
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
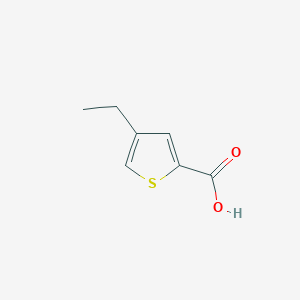
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
